![molecular formula C11H14N2O B13058897 (3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile](/img/structure/B13058897.png)
(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile is an organic compound that features a nitrile group, an amino group, and a methoxy-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-5-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Nitrile Formation: The amine is then reacted with a cyanating agent such as cyanogen bromide to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The molecular formula of (3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile is C12H16N2O, with a molecular weight of approximately 204.27 g/mol. The compound features an amino group, a nitrile group, and a methoxy-substituted phenyl ring, which contribute to its reactivity and biological activity.
Mechanism of Action:
- Amino Group : Participates in nucleophilic substitutions and hydrogen bonding with biological macromolecules.
- Nitrile Group : Can undergo hydrolysis to yield carboxylic acids, potentially enhancing its therapeutic profile.
- Methoxy-Substituted Phenyl Ring : Engages in hydrophobic interactions, influencing the compound's binding affinity to various targets.
Medicinal Chemistry
This compound is being explored for its potential therapeutic properties:
- Anti-inflammatory Properties : Preliminary studies suggest the compound may inhibit inflammatory pathways, similar to related compounds that target NF-kB/AP-1 signaling pathways .
- Anticancer Activity : Research indicates potential anticancer effects due to structural similarities with known anticancer agents .
Organic Synthesis
The compound serves as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for versatile reactions, making it valuable in developing new pharmaceuticals and specialty chemicals.
Biological Research
Studies have investigated the interactions of this compound with biological macromolecules:
- Binding Affinity Studies : Molecular docking analyses suggest that this compound can effectively bind to protein targets involved in inflammatory responses, indicating its potential as a therapeutic agent .
The following table summarizes the biological activities of related compounds, providing insights into the potential efficacy of this compound:
Compound Name | Biological Activity | IC50 Value (µM) | Notes |
---|---|---|---|
(3S)-3-Amino-3-(2-chlorophenyl)propanenitrile | Anti-inflammatory | TBD | Lacks methoxy group |
(3S)-3-Amino-3-(4-methoxyphenyl)propanenitrile | Analgesic | TBD | Lacks chloro group |
(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile | Anticancer | TBD | Has methyl instead of methoxy |
Anti-inflammatory Activity
A study on structurally related compounds demonstrated their ability to inhibit NF-kB/AP-1 reporter activity, suggesting that this compound may exhibit similar anti-inflammatory effects .
Binding Affinity Studies
Molecular docking studies indicated that compounds with similar structures can effectively bind to protein targets involved in inflammatory responses. This finding is crucial for understanding the therapeutic potential of this compound and its analogs .
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(3-methoxyphenyl)propanenitrile: Lacks the methyl group on the aromatic ring.
(3S)-3-Amino-3-(3-methylphenyl)propanenitrile: Lacks the methoxy group on the aromatic ring.
(3S)-3-Amino-3-(4-methoxy-5-methylphenyl)propanenitrile: Has a different substitution pattern on the aromatic ring.
Uniqueness
(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
Biological Activity
(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and features:
- Molecular Formula : C12H16N2O
- Molecular Weight : Approximately 204.27 g/mol
- Functional Groups :
- Amino group (-NH2)
- Nitrile group (-C≡N)
- Methoxy group (-OCH3)
- Methyl group (-CH3) on the phenyl ring
These functional groups contribute to the compound's reactivity and interactions with biological targets.
Pharmacological Properties
Preliminary studies suggest that this compound may exhibit several pharmacological properties:
- Antioxidant Activity : The presence of the methoxy and amino groups may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Neuroprotective Effects : Similar compounds have shown potential in promoting neurite outgrowth in neuronal models, indicating that this compound may also possess neurotropic properties .
- Anti-inflammatory Potential : The structural features suggest it could modulate inflammatory pathways, similar to other derivatives studied in the context of anti-inflammatory activity .
The mechanism of action is likely mediated through interactions with specific biological targets such as enzymes or receptors. The amino and nitrile groups enable the formation of hydrogen bonds and other non-covalent interactions, influencing target function.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the phenyl ring substitutions can significantly alter its efficacy:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile | C12H14ClN2O | Chlorine substituent enhances reactivity |
(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propanenitrile | C12H14BrN2 | Bromine increases lipophilicity |
(3S)-3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrile | C12H16N2O | Similar methoxy and methyl substitutions |
This table illustrates how modifications can affect both chemical properties and biological activity.
Case Studies and Research Findings
-
Neurotropic Activity Study :
In a study investigating neurotropic compounds, derivatives similar to this compound were tested for their ability to promote neurite outgrowth in neuronal cultures. Results indicated significant enhancement in neurite length and branching, suggesting potential applications in treating neurodegenerative diseases . -
Toxicity Evaluation :
A toxicity assessment conducted on related compounds revealed that at high doses (up to 2000 mg/kg), no significant adverse effects were observed in animal models, indicating a favorable safety profile . This is crucial for further development as a therapeutic agent.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-methoxy-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-8-5-9(11(13)3-4-12)7-10(6-8)14-2/h5-7,11H,3,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
AAQIKYFINLVBSR-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC)[C@H](CC#N)N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(CC#N)N |
Origin of Product |
United States |
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